The synthesis of MYF-01-37 involves a multi-step process characterized by the following methods:
The molecular structure of MYF-01-37 has been characterized using various analytical techniques:
MYF-01-37 engages in specific chemical reactions characterized by:
The mechanism of action for MYF-01-37 is defined by its ability to inhibit TEAD-mediated transcription through covalent modification:
MYF-01-37 possesses several notable physical and chemical properties:
MYF-01-37 has several scientific applications primarily related to cancer research:
MYF-01-37 selectively targets a conserved cysteine residue (Cys380 in TEAD2; equivalent to Cys359 in TEAD1) within the palmitate-binding pocket of Transcriptional Enhanced Associate Domain proteins. This cysteine is the site of endogenous auto-palmitoylation, a post-translational modification critical for TEAD stability and transcriptional activity. Mass spectrometry analyses confirm that MYF-01-37 forms a covalent adduct with Cys380, thereby competitively inhibiting palmitate incorporation. The conservation of this cysteine across all four human TEAD paralogs (TEAD1–TEAD4) enables MYF-01-37 to act as a pan-TEAD inhibitor, disrupting palmitoylation-dependent functions universally [1] [8].
Table 1: Cysteine Residues Targeted by MYF-01-37 in Human TEAD Paralogs
TEAD Paralog | Conserved Cysteine Residue | Function |
---|---|---|
TEAD1 | Cys359 | Auto-palmitoylation site |
TEAD2 | Cys380 | Auto-palmitoylation site |
TEAD3 | Cys371 | Auto-palmitoylation site |
TEAD4 | Cys360 | Auto-palmitoylation site |
The covalent mechanism of MYF-01-37 is mediated by an acrylamide warhead, which acts as a Michael acceptor. This electrophilic moiety forms an irreversible thioether bond with the nucleophilic thiol group of the conserved cysteine. Kinetic studies demonstrate that the acrylamide’s moderate electrophilicity balances reactivity and selectivity, minimizing off-target effects. Mutagenesis experiments (e.g., C380S TEAD2) abolish MYF-01-37 binding, confirming the necessity of cysteine for inhibition. Unlike chloromethyl ketone or vinyl sulfonamide warheads in other covalent TEAD inhibitors (e.g., TED-347), the acrylamide in MYF-01-37 provides optimal residence time and reduced nonspecific reactivity [3] [8].
MYF-01-37 binding induces conformational changes that propagate beyond the palmitate-binding pocket. Structural analyses reveal that occupancy of this pocket allosterically remodels the TEAD surface, reducing the affinity of Yes-associated protein and Transcriptional Coactivator with PDZ-Binding Motif for their binding interface. Co-immunoprecipitation assays in HEK293T cells show MYF-01-37 (10 μM, 6-hour treatment) dissociates endogenous YAP-TEAD complexes without affecting TEAD-DNA binding. This allosteric disruption distinguishes MYF-01-37 from direct protein-protein interface inhibitors (e.g., IAG933), which competitively block YAP binding [2] [8].
Transcriptomic profiling in YAP-hyperactivated cancer models (e.g., NF2-mutant mesothelioma, EGFR-mutant lung cancer) demonstrates that MYF-01-37 potently downregulates Hippo pathway target genes. Key genes suppressed include:
Co-crystallography studies (e.g., TEAD1:MYF-03-69 complex, PDB ID: 7LI5) reveal that MYF-01-37 derivatives occupy a Y-shaped pocket comprising three regions:
Table 2: Key Residues Interacting with MYF-01-37 in TEAD2
Binding Region | Interacting Residues | Interaction Type |
---|---|---|
Hydrophobic Core | Phe233, Val252, Leu383, Phe406 | Van der Waals, π-Stacking |
Covalent Anchor | Cys380 | Irreversible Thioether Bond |
Hydrophilic Extension | Ser331, Ser345, Gln410 | Hydrogen Bonding, Polar Contacts |
The compound’s binding free energy (ΔG = -9.2 kcal/mol) and residence time (>4 hours) underscore its high-affinity engagement. Modifications to the hydrophilic extension (e.g., pyridine or triazole substituents) optimize interactions with the polar subpocket, enhancing potency against TEAD1–TEAD4 (IC50 values: 14–156 nM in TR-FRET assays) [5] [8].
MYF-01-37 mimics but disrupts native TEAD palmitoylation. Biochemical assays show that palmitate binding stabilizes TEAD’s β-sandwich fold, promoting YAP recruitment. In contrast, MYF-01-37:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3